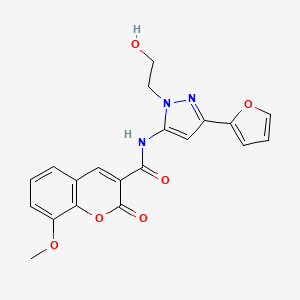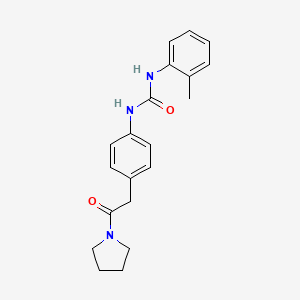
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea, also known as PU-H71, is a small molecule inhibitor that has shown potential in cancer treatment. It was first discovered in 2009 by researchers at Memorial Sloan-Kettering Cancer Center in New York. PU-H71 has been found to target heat shock protein 90 (Hsp90), a chaperone protein that plays a crucial role in the stability and function of many proteins, including those involved in cancer progression.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research has explored the association between N-(pyridin-2-yl),N'-substituted ureas with various hydrogen bonding counterparts such as 2-amino-1,8-naphthyridines and benzoates. This study, using NMR spectroscopic titrations and quantum chemical calculations, delves into the classical substituent effect on the association between these molecules. A key observation was the prerequisite breaking of the intramolecular hydrogen bond in urea derivatives for complex formation, providing insights into the molecular interactions involving urea derivatives (Ośmiałowski et al., 2013).
Glycolic Acid Oxidase Inhibition
In a different context, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share structural similarities with the compound , were evaluated as inhibitors of glycolic acid oxidase. This study highlighted the importance of specific functional groups for the compound's inhibitory activity and provided a foundation for the design of potential therapeutic agents targeting metabolic pathways (Rooney et al., 1983).
Enzymatic Activity and Metabolic Pathway Insights
Further research into the active metabolites of potent PI3 kinase inhibitors uncovered the synthesis and stereochemical determination of related compounds. This study not only shed light on the stereospecific synthesis methods but also provided valuable information on the biological activity and potential therapeutic applications of these compounds (Chen et al., 2010).
Chemical Synthesis and Characterization
The reaction of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate was also investigated, leading to the formation of various pyrimidine and urea derivatives. These studies contribute to the understanding of chemical synthesis pathways and the potential for creating novel compounds with diverse applications (Yamanaka et al., 1979).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-6-2-3-7-18(15)22-20(25)21-17-10-8-16(9-11-17)14-19(24)23-12-4-5-13-23/h2-3,6-11H,4-5,12-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHJHFKORGZRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)
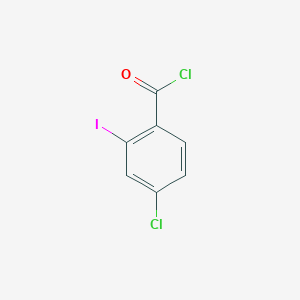
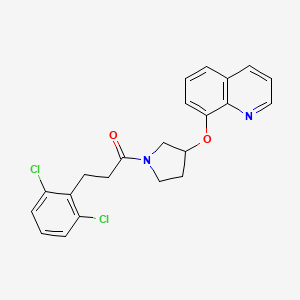
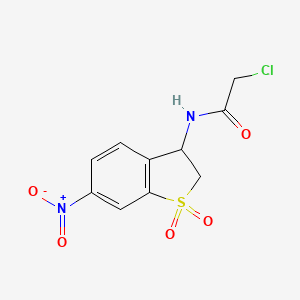
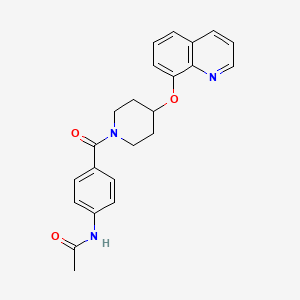
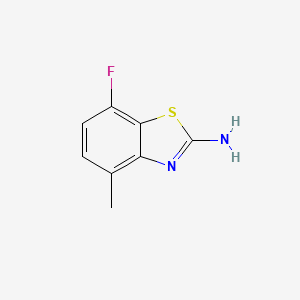
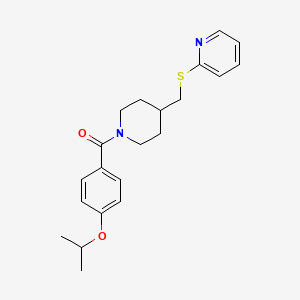
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide](/img/structure/B2617301.png)
